(1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol
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Overview
Description
(1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure with an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired chiral amine. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial quantities, ensuring consistent reaction conditions and yields.
Optimization: Optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The aromatic ring can undergo reduction reactions to form dihydro derivatives.
Substitution: The fluoro and methoxy groups on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions include:
Oxidation: Imines, oximes, or nitroso compounds.
Reduction: Dihydro derivatives of the aromatic ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol: The enantiomer of the compound with similar properties but different biological activity.
1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol: The racemic mixture containing both enantiomers.
1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol: A similar compound with a chloro substituent instead of fluoro.
Uniqueness
(1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
InChI Key |
ATPBBYQRFBRDJK-QUBYGPBYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C=C(C=C1)F)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)F)OC)N)O |
Origin of Product |
United States |
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